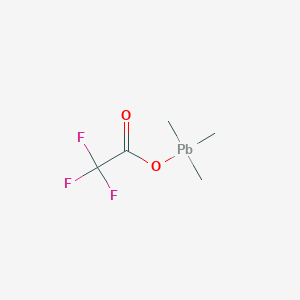
Trimethylplumbyl 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylplumbyl 2,2,2-trifluoroacetate is an organometallic compound that features a lead (Pb) atom bonded to three methyl groups and a trifluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylplumbyl 2,2,2-trifluoroacetate typically involves the reaction of trimethyllead chloride with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic lead compounds involved.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylplumbyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead metal or lower oxidation state lead compounds.
Substitution: The trifluoroacetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Lead dioxide or other lead oxides.
Reduction: Lead metal or lead(II) compounds.
Substitution: Various organolead compounds depending on the substituent used.
Applications De Recherche Scientifique
Trimethylplumbyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing lead-containing groups into molecules.
Biology: Potential use in studying the effects of organolead compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials, including lead-based semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of Trimethylplumbyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The lead center can coordinate with electron-rich sites in molecules, facilitating reactions such as catalysis or binding to biological macromolecules. The trifluoroacetate group can enhance the compound’s solubility and stability, allowing it to participate in a wider range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyllead acetate
- Trimethyllead chloride
- Trimethyllead bromide
Uniqueness
Trimethylplumbyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other trimethyllead compounds. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
17474-94-1 |
|---|---|
Formule moléculaire |
C5H9F3O2Pb |
Poids moléculaire |
365 g/mol |
Nom IUPAC |
trimethylplumbyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3CH3.Pb/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
BBSPPURGVRVTFE-UHFFFAOYSA-M |
SMILES canonique |
C[Pb](C)(C)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















